4-Bromo-2-fluoro-3-iodophenylboronic acid
CAS No.: 2121514-50-7
Cat. No.: VC11671520
Molecular Formula: C6H4BBrFIO2
Molecular Weight: 344.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121514-50-7 |
|---|---|
| Molecular Formula | C6H4BBrFIO2 |
| Molecular Weight | 344.71 g/mol |
| IUPAC Name | (4-bromo-2-fluoro-3-iodophenyl)boronic acid |
| Standard InChI | InChI=1S/C6H4BBrFIO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H |
| Standard InChI Key | UVTARXAYZABXOI-UHFFFAOYSA-N |
| SMILES | B(C1=C(C(=C(C=C1)Br)I)F)(O)O |
| Canonical SMILES | B(C1=C(C(=C(C=C1)Br)I)F)(O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (4-bromo-2-fluoro-3-iodophenyl)boronic acid, reflects its substitution pattern: a boronic acid (-B(OH)₂) group at position 1, fluorine at position 2, iodine at position 3, and bromine at position 4 of the benzene ring . This arrangement creates a highly polarized aromatic system, as evidenced by its SMILES notation: OB(O)C1=C(F)C(I)=C(Br)C=C1 . The presence of multiple electronegative halogens induces significant electron-withdrawing effects, which stabilize the boronic acid moiety and modulate its reactivity in cross-coupling reactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄BBrFIO₂ | |
| Molecular Weight | 344.71 g/mol | |
| CAS Registry Number | 2121514-50-7 | |
| Purity | ≥95% | |
| XLogP3-AA (Predicted) | 3.2 |
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogs such as 3-iodophenylboronic acid (CAS 221037-98-5) exhibit planar boronic acid groups with bond lengths of 1.36 Å (B-O) and 1.47 Å (C-B) . Fourier-transform infrared (FTIR) spectroscopy of related arylboronic acids typically shows strong absorption bands at 1340–1390 cm⁻¹ (B-O stretching) and 3200–3550 cm⁻¹ (O-H stretching) . Nuclear magnetic resonance (NMR) data for 4-bromo-2-fluoro-3-iodophenylboronic acid would likely reveal distinct signals for fluorine (δ ≈ -110 ppm in ¹⁹F NMR) and iodine-coupled protons (δ ≈ 7.5–8.5 ppm in ¹H NMR).
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-bromo-2-fluoro-3-iodophenylboronic acid typically proceeds via sequential halogenation and boronation steps:
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Directed Ortho-Metallation (DoM): Fluorine-directed lithiation of a bromoiodobenzene precursor, followed by quenching with a boronic acid electrophile.
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Miyaura Borylation: Palladium-catalyzed coupling of a trihalogenated aryl halide with bis(pinacolato)diboron (B₂Pin₂), though this method more commonly produces protected boronic esters.
A representative multi-step synthesis might involve:
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Iodination of 4-bromo-2-fluorophenol using N-iodosuccinimide (NIS).
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Conversion to the corresponding Grignard reagent, followed by reaction with trimethyl borate.
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Acidic workup to yield the free boronic acid.
Table 2: Comparative Analysis of Halogenated Phenylboronic Acids
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s primary application lies in Suzuki-Miyaura reactions, where it serves as an arylboronic acid partner for forming biaryl bonds. Its three halogen substituents allow sequential functionalization:
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Iodine undergoes selective coupling under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 60°C).
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Residual bromine and fluorine can participate in subsequent Ullmann or nucleophilic aromatic substitution reactions.
For example, coupling with 4-chlorophenyl triflate produces a tetrahalogenated biphenyl intermediate, which can be further elaborated into pharmaceutical scaffolds.
Medicinal Chemistry Applications
While direct biological data for this compound is limited, structural analogs demonstrate:
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Protease inhibition: Boronic acids are known inhibitors of serine proteases (e.g., bortezomib).
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Radiopharmaceutical potential: The iodine-127/131 isotope pair allows radioimaging/therapeutic applications .
Future Research Directions
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Catalyst Development: Designing palladium/XPhos systems for selective coupling at iodine versus bromine sites.
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DFT Studies: Computational modeling of halogen’s electronic effects on transition state geometries.
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Protecting Group Strategies: Investigating pinacol ester derivatives (e.g., VC13650405) for improved stability.
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